molecular formula C14H13BrINO B1663712 2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide CAS No. 304679-75-2

2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide

Cat. No.: B1663712
CAS No.: 304679-75-2
M. Wt: 418.07 g/mol
InChI Key: LERUHBBUGAOYOD-UHFFFAOYSA-M
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Preparation Methods

The synthesis of S 24795 involves the reaction of 4-bromobenzaldehyde with methylamine to form an intermediate, which is then reacted with 2-bromoacetophenone to yield the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium carbonate. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

S 24795 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: S 24795 can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents such as sodium methoxide. .

Scientific Research Applications

S 24795 has a wide range of scientific research applications:

Mechanism of Action

S 24795 exerts its effects by selectively binding to the alpha-7 subtype of nicotinic acetylcholine receptors. This binding enhances the receptor’s activity, leading to improved synaptic transmission and memory function. The molecular targets involved include the alpha-7 nicotinic acetylcholine receptors, which play a crucial role in cognitive processes .

Comparison with Similar Compounds

S 24795 is often compared with other compounds targeting nicotinic acetylcholine receptors, such as:

S 24795 stands out due to its selective partial agonist activity, which provides a unique approach to enhancing cognitive function without the side effects associated with full agonists or antagonists .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(1-methylpyridin-1-ium-2-yl)ethanone;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrNO.HI/c1-16-9-3-2-4-13(16)10-14(17)11-5-7-12(15)8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERUHBBUGAOYOD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1CC(=O)C2=CC=C(C=C2)Br.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304679-75-2
Record name 304679-75-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide
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2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide
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2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide
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2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide
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2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide
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2-[2-(4-Bromophenyl)-2-oxoethyl]-1-methylpyridiniumiodide

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